

The Multifaceted Biological Activities of Isonicotinamidine and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **Isonicotinamidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of **isonicotinamidine** and its derivatives. The document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Isonicotinamidine, a pyridinecarboxamidine, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as antifungal, anti-inflammatory, antihyperlipidemic, and anticancer agents. This guide delves into the core scientific findings, presenting a structured analysis of their biological evaluation and underlying mechanisms of action.

Synthesis of Isonicotinamidine Derivatives

The synthesis of **isonicotinamidine** and its derivatives can be achieved through various chemical strategies. A common approach involves the reaction of isonicotinonitrile with an appropriate amine under specific conditions. Modifications to the pyridine ring or the amidine

group allow for the generation of a diverse library of derivatives with varied biological properties.

General Synthesis Protocol:

A general method for the synthesis of isonicotinamide derivatives involves the coupling of isonicotinic acid with a desired amine. For instance, N-(benzoylphenyl)pyridine-4-carboxamide can be synthesized by reacting isonicotinoyl chloride (prepared from isonicotinic acid and a chlorinating agent like thionyl chloride) with the corresponding aminobenzophenone in the presence of a base.

Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields for the preparation of certain isonicotinamide derivatives. This technique often involves the reaction of isonicotinamide with substituted bromoacetophenones under microwave irradiation.

Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, provide an efficient route to complex heterocyclic structures incorporating the isonicotinamide scaffold. This reaction typically involves an amidine (or a related nitrogen-containing heterocycle), an aldehyde, and an isocyanide.

Biological Activities and Quantitative Data

Isonicotinamidine and its derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.

Antifungal Activity

Certain isonicotinamide derivatives have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ID	Fungal Strain	MIC (μ g/mL)	Reference
16g	Candida albicans SC5314	0.25	[1]
16g	Fluconazole-resistant C. albicans (6 strains)	0.125 - 1	[1]
Nicotinamide	Candida albicans	-	
Isonicotinamide Derivatives	Sclerotinia sclerotiorum	-	[2]

Note: Specific MIC values for all tested compounds and strains from the referenced literature should be compiled here.

Anti-inflammatory Activity

The anti-inflammatory potential of isonicotinic acid derivatives has been investigated, with some compounds showing potent inhibition of cyclooxygenase-2 (COX-2) and reactive oxygen species (ROS).

Compound ID	Assay	IC50 (μ M)	Reference
5	ROS Inhibition	1.42 ± 0.1 (μ g/mL)	[3]
Ibuprofen (standard)	ROS Inhibition	11.2 ± 1.9 (μ g/mL)	[3]
N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide	Carrageenan-induced paw edema	-	[4]

Note: Further IC50 values from the referenced literature should be added.

Anticancer Activity

Nicotinamide derivatives have been explored as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor

angiogenesis.

Compound ID	Cell Line	IC50 (μM)	VEGFR-2	Reference
			Inhibition IC50 (nM)	
8	HCT-116	5.4	77.02	[5][6]
8	HepG2	7.1	77.02	[5][6]
10	HCT-116	15.4	145.1	[7][8]
10	HepG2	9.8	145.1	[7][8]
11	HCT-116	20.17	86.60	[7][8]
7	HCT-116	15.7	250.2	[7][8]
Sorafenib (standard)	HCT-116	9.30	53.65	[7][8]
Sorafenib (standard)	HepG2	7.40	53.65	[7][8]
10	MCF-7	8.25	51	[9]
10	HCT-116	6.48	51	[9]

Antihyperlipidemic and Antioxidant Activity

Novel isonicotinic carboxamide derivatives have been evaluated for their ability to control hyperlipidemia and oxidative stress.

Compound ID	Biological Activity	Quantitative Data	Reference
C4 (N-(3-Benzoylphenyl)pyridin e-4-carboxamide)	Antihyperlipidemic	Significant reduction in TC and TG (p < 0.05)	[10][11]
C12	Antihyperlipidemic	Significant reduction in TC and TG (p < 0.05)	[10][11]
C20	Antioxidant (DPPH assay)	22% radical scavenging effect	[10][11]
Nicotinic acid-based pyrazoles (6e, 6f)	Antihyperlipidemic	TC reduction: 14-19%, TG reduction: 24-28%	[12]

Note: TC = Total Cholesterol, TG = Triglycerides.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

- Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts). A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the assay medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately $0.5\text{-}2.5 \times 10^3$ CFU/mL.
- Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the assay medium.
- Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (wells with no compound).

In Vitro VEGFR-2 Kinase Assay

- Assay Components: The assay typically includes recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and an assay buffer.
- Compound Preparation: The test compounds are serially diluted to various concentrations.
- Kinase Reaction: The test compound is pre-incubated with the VEGFR-2 enzyme in the assay buffer. The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol).
- Reaction Mixture: The test compounds are prepared at various concentrations. A fixed volume of the DPPH solution is added to each concentration of the test compound.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

- Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Triton WR-1339-Induced Hyperlipidemia in Rats

- Animal Model: Male Wistar rats are typically used. The animals are fasted overnight before the induction of hyperlipidemia.
- Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg body weight) dissolved in sterile saline is administered to the rats.
- Treatment: The test compounds or a standard drug (e.g., fenofibrate) are administered orally or via another appropriate route at a specified time relative to the Triton WR-1339 injection.
- Blood Sampling: Blood samples are collected from the animals at a specific time point after Triton WR-1339 administration (e.g., 18 or 24 hours).
- Biochemical Analysis: The collected blood is centrifuged to separate the serum. Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are determined using standard enzymatic kits.
- Data Analysis: The lipid levels in the treated groups are compared to those in the hyperlipidemic control group (treated with Triton WR-1339 only) and a normal control group.

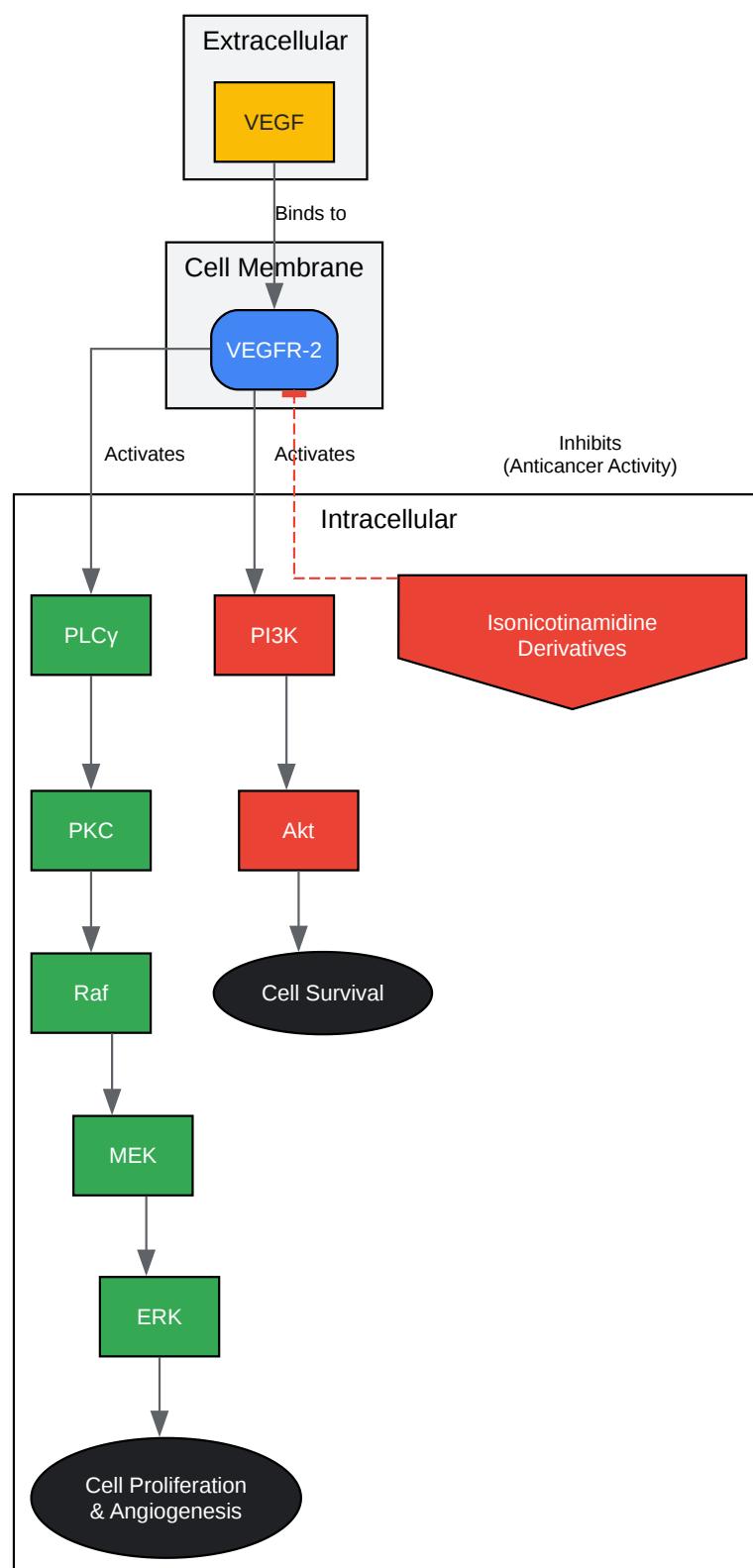
In Vitro Anti-inflammatory Assay (ROS Inhibition)

- Cell Culture: A suitable cell line, such as human whole blood or isolated neutrophils, is used.
- Compound Incubation: The cells are incubated with various concentrations of the test compounds.
- Stimulation: The production of reactive oxygen species (ROS) is stimulated using an appropriate agent (e.g., opsonized zymosan).

- Detection: The production of ROS is measured using a chemiluminescence method with a luminol probe.
- Data Analysis: The percentage of inhibition of ROS production is calculated for each compound concentration. The IC₅₀ value is determined from the dose-response curve.

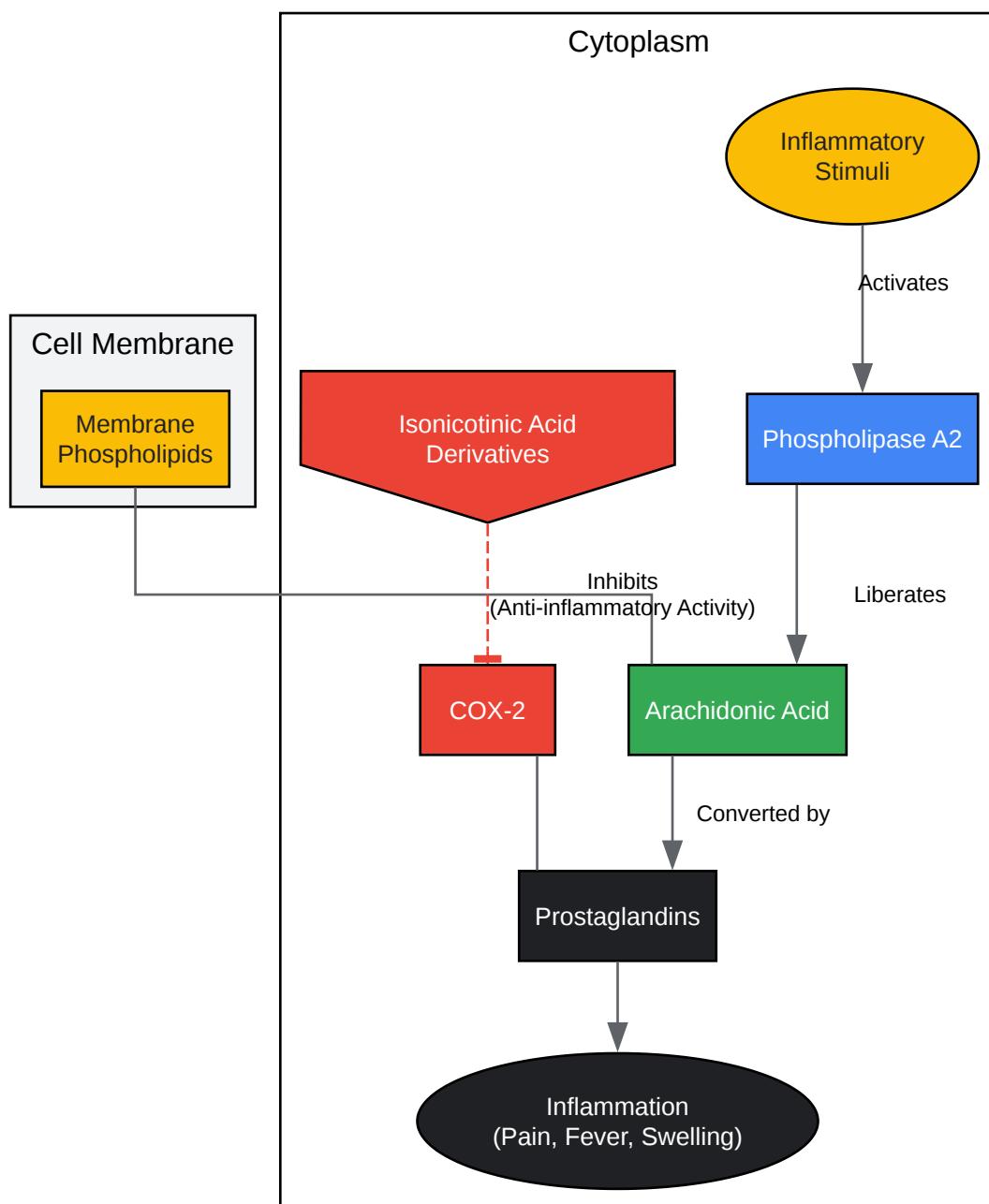
Signaling Pathways and Experimental Workflows

The biological activities of **isonicotinamide** derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.



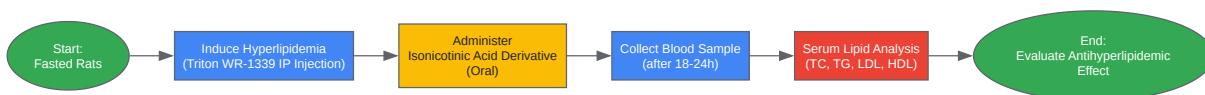
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Caption: VEGFR-2 Signaling Pathway and Inhibition by **Isonicotinamide** Derivatives.



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Caption: COX-2 Inflammatory Pathway and Inhibition by Isonicotinic Acid Derivatives.



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Caption: Experimental Workflow for In Vivo Antihyperlipidemic Assay.

Conclusion

Isonicotinamide and its derivatives represent a versatile scaffold in drug discovery, demonstrating a wide array of biological activities. The data and protocols compiled in this technical guide highlight their potential as lead compounds for the development of new therapeutic agents. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to aid researchers in these future endeavors.

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